

Comparison of analytical techniques for characterizing copper oxalate.

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Compound of Interest

Compound Name: Copperoxalate

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A Comprehensive Guide to Analytical Techniques for the Characterization of Copper Oxalate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of copper oxalate is crucial for its various applications. This guide provides a detailed comparison of key analytical techniques used to characterize copper oxalate, supported by experimental data and protocols.

Spectroscopic Techniques

Spectroscopic methods are instrumental in determining the chemical composition and bonding within copper oxalate.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules, making it an excellent tool for identifying copper oxalate and studying its crystal structure.

Quantitative Data:

Raman Shift (cm ⁻¹)	Assignment	Reference
~208-210	Lattice modes	[1][2]
~298	Lattice modes	[2]
~556-560	$\nu(\text{Cu-O}) + \nu(\text{C-C})$ stretching	[1][2]
~584-590	Water vibration	[2]
~609-613	Water vibration	[2]
~831-836	$\nu_s(\text{C-O}) / \delta(\text{O-C-O})$	[1][2]
~923-932	$\nu_s(\text{C-O}) + \delta(\text{O-C=O})$	[1][2]
~1488	$\nu_s(\text{C-O}) + \nu(\text{C-C})$ stretching	[1][2]
~1513-1518	$\nu_a(\text{C=O})$ antisymmetric stretching	[1][2][3]

Experimental Protocol:

Raman spectra of copper oxalate can be obtained using a Raman microscope. A common experimental setup involves a 514.5 nm or 785 nm laser excitation source.[1][2] The sample is placed on a microscope slide, and the laser is focused on the area of interest. The scattered light is then collected and analyzed by a spectrometer to generate the Raman spectrum. No specific sample preparation is typically required for solid powders.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing insights into the functional groups present. For copper oxalate, it is particularly useful for identifying the oxalate and coordinate water molecules.

Quantitative Data:

Wavenumber (cm ⁻¹)	Assignment	Reference
~824	C-C stretching	[3]
~1320	COO ⁻ stretching and OCO bending	[3]
~1364	COO ⁻ stretching and OCO bending	[3]
~1677	Asymmetric stretching mode of the COO ⁻ group	[3]

Experimental Protocol:

FTIR spectra are typically recorded using an FTIR spectrometer. A small amount of the copper oxalate sample is mixed with potassium bromide (KBr) and pressed into a pellet. This pellet is then placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 400 cm⁻¹ to 4000 cm⁻¹.^[4] A background spectrum of a pure KBr pellet is usually taken and subtracted from the sample spectrum.

Thermal Analysis

Thermal analysis techniques are used to study the effect of heat on a material, providing information on its thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. Together, they provide a comprehensive picture of the thermal decomposition of copper oxalate.

Quantitative Data:

Technique	Atmosphere	Temperature Range (°C)	Observation	Reference
TGA	Nitrogen	25 - 315	Slow mass loss up to ~264°C, followed by rapid decomposition. The final product is copper metal.	[5]
TGA	Air	Ambient - ~260	Mass loss corresponding to dehydration and decomposition into CuO.	
DSC	Nitrogen	Ambient - End	Exothermic decomposition with an enthalpy change of -9 ± 2 kJ mol ⁻¹ .	[6]
DSC	Air	Ambient - End	Exothermic decomposition with an enthalpy change of -134 ± 5 kJ mol ⁻¹ .	[6]
DSC	Argon	25 - 360	Broad endotherm with onset at ~280°C and maximum at ~295°C. The residue is a mixture of Cu and Cu ₂ O.	[5]

Experimental Protocol:

For TGA/DSC analysis, a small amount of the copper oxalate sample (typically 5-10 mg) is placed in an alumina or platinum crucible.[7] The analysis is performed using a simultaneous TGA/DSC instrument. The sample is heated at a constant rate, commonly 10 °C/min, under a controlled atmosphere (e.g., nitrogen, air, or argon) with a typical flow rate of 50 mL/min.[5][7] The instrument records the mass change and heat flow as a function of temperature.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystallographic structure of a material. It is used to identify the phase of copper oxalate and to determine its lattice parameters.

Quantitative Data:

The XRD pattern of copper oxalate is characterized by a series of diffraction peaks at specific 2θ angles. These patterns can be compared to standard reference data from the Joint Committee on Powder Diffraction Standards (JCPDS) for phase identification. The JCPDS card number for copper oxalate is often cited as 21-0297.

Experimental Protocol:

A powdered sample of copper oxalate is placed on a sample holder. The sample is then irradiated with a monochromatic X-ray beam (commonly Cu K α radiation). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram provides a unique fingerprint of the crystalline structure.

Microscopic Techniques

Microscopy techniques are essential for visualizing the morphology, particle size, and surface features of copper oxalate.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the sample's surface. It is widely used to study the morphology and size of copper oxalate particles.

Quantitative Data:

SEM images can be used to measure particle size and observe the shape of copper oxalate crystals, which can vary from rectangular to nano-disks depending on the synthesis method.[8]

Experimental Protocol:

A small amount of the copper oxalate powder is mounted on an aluminum stub using conductive carbon tape.[9] To prevent charging effects in non-conductive samples, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater. The stub is then placed in the SEM chamber, and the surface is scanned with a focused beam of electrons to generate an image.

Titrimetric Analysis

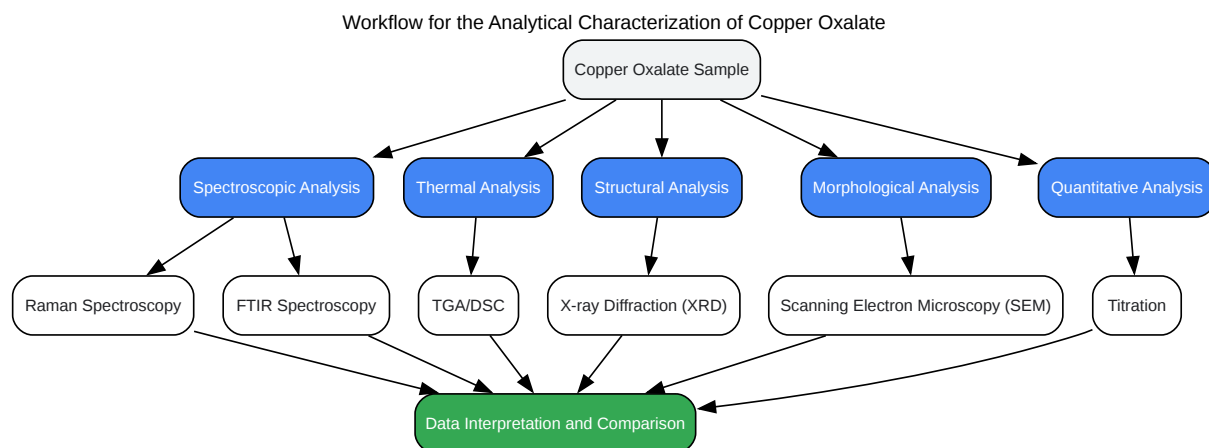
Titration is a classical analytical method used for the quantitative determination of a specific substance. In the case of copper oxalate, it can be used to determine the percentage of oxalate.

Experimental Protocol:

A known mass of the copper oxalate complex (e.g., ~0.15 g of $\text{K}_2[\text{Cu}(\text{C}_2\text{O}_4)_2] \cdot 2\text{H}_2\text{O}$) is dissolved in a mixture of water and dilute sulfuric acid.[10] The solution is then heated to about 70°C and titrated with a standardized solution of potassium permanganate (KMnO_4).[10][11] The endpoint is indicated by a persistent faint pink color.[10] The temperature should be maintained above 60°C throughout the titration.[10] From the volume of KMnO_4 solution used, the percentage of oxalate in the complex can be calculated.[10]

Visualizations

Experimental Workflow for Copper Oxalate Characterization

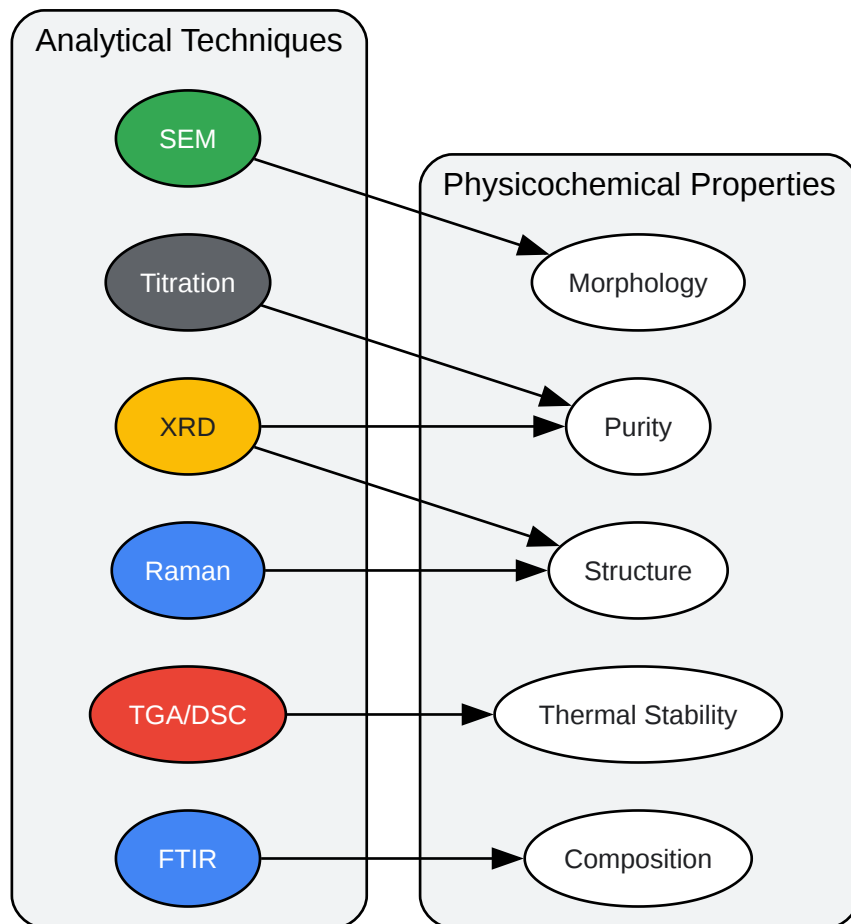


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Caption: A flowchart illustrating the typical workflow for the comprehensive characterization of copper oxalate.

Logical Relationship of Analytical Techniques

Interrelation of Analytical Techniques for Copper Oxalate Characterization



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Caption: A diagram showing the relationship between analytical techniques and the material properties they elucidate.

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